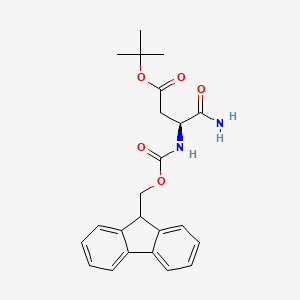

Fmoc-Asp(OBut)-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

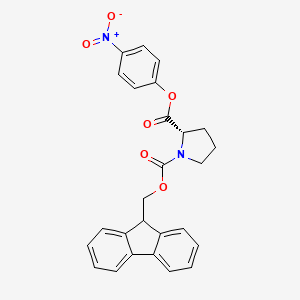

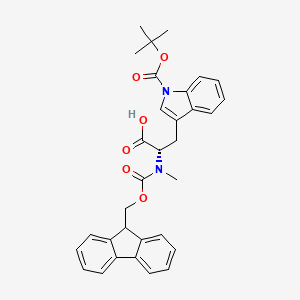

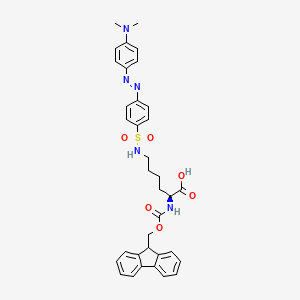

Fmoc-Asp(OBut)-NH2, also known as N-α-Fmoc-L-aspartic acid α-t.-butyl ester, is a selectively protected amino acid derivative used primarily in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group for the amino function, and a tert-butyl ester (OBut) group, which protects the carboxyl function. This dual protection allows for the selective deprotection and subsequent functionalization of the amino acid, making it a valuable building block in the synthesis of complex peptides and proteins .

Mechanism of Action

Target of Action

The primary target of Fmoc-Asp(OBut)-NH2 is the peptide bond formation in the process of peptide synthesis . It plays a crucial role in the chemical formation of the peptide bond, which has long fascinated and challenged organic chemists .

Mode of Action

This compound interacts with its targets through the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Biochemical Pathways

This compound affects the biochemical pathway of peptide synthesis. The Fmoc group allows very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it an even more valuable resource for research in the post-genomic world .

Pharmacokinetics

Its stability under certain conditions, such as its complete stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid , suggests it may have unique pharmacokinetic properties.

Result of Action

The result of the action of this compound is the efficient and rapid synthesis of peptides. The Fmoc group has many beneficial attributes, which have yet to be surpassed by any other Na-protecting group . This leads to the production of peptides of significant size and complexity, contributing to advancements in various fields of research .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the efficacy and stability of this compound can be manipulated by adjusting these environmental factors during peptide synthesis.

Biochemical Analysis

Biochemical Properties

Fmoc-Asp(OBut)-NH2 plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins during the synthesis process. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, influencing the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides that can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide synthesis. It binds to biomolecules, participates in enzyme activation or inhibition, and contributes to changes in gene expression . The Fmoc group protects the amino group, and the OBut group protects the side chain carboxyl group during peptide synthesis, preventing unwanted side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(OBut)-NH2 typically involves the following steps:

Protection of the Amino Group: The amino group of L-aspartic acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting L-aspartic acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Protection of the Carboxyl Group: The carboxyl group is protected by esterification with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Formation of the Amide: The protected aspartic acid derivative is then reacted with ammonia or an amine to form the corresponding amide, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and ensure the selective protection and deprotection of functional groups .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp(OBut)-NH2 undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a mild base such as piperidine in dimethylformamide (DMF), while the tert-butyl ester group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides. Common reagents for these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).

Substitution Reactions: The amide group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new amide derivatives

Common Reagents and Conditions

Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for tert-butyl ester removal.

Coupling: DCC and NHS in DMF or dichloromethane.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

Deprotection: Aspartic acid derivatives with free amino and carboxyl groups.

Coupling: Peptides and proteins with extended amino acid chains.

Substitution: New amide derivatives with various functional groups

Scientific Research Applications

Chemistry

Fmoc-Asp(OBut)-NH2 is widely used in the field of peptide chemistry for the synthesis of complex peptides and proteins. Its selective protection allows for the stepwise assembly of peptide chains on solid supports, facilitating the synthesis of large and complex biomolecules .

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of peptides and proteins. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine

The compound is used in the synthesis of peptide-based drugs and vaccines. Its ability to form stable and bioactive peptides makes it a valuable tool in drug discovery and development .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including tissue engineering and regenerative medicine .

Comparison with Similar Compounds

Similar Compounds

Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(OBut)-NH2 but with a free carboxyl group instead of an amide.

Fmoc-Glu(OtBu)-OH: An analogue with glutamic acid instead of aspartic acid.

Fmoc-Asp(OBzl)-OH: Similar to this compound but with a benzyl ester group instead of a tert-butyl ester

Uniqueness

This compound is unique due to its dual protection of the amino and carboxyl groups, allowing for selective deprotection and functionalization. This makes it a versatile building block for the synthesis of complex peptides and proteins, providing greater control over the assembly process compared to other similar compounds .

Properties

IUPAC Name |

tert-butyl (3S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)30-20(26)12-19(21(24)27)25-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H2,24,27)(H,25,28)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMBMXLGDKBTSS-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)